molecular formula C14H20N2O5S2 B10807201 2-[benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide

2-[benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B10807201
M. Wt: 360.5 g/mol
InChI Key: FWTUCEZBNAHRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound featuring a multifunctional structure. The molecule comprises a benzenesulfonyl group linked to an ethylamino substituent at the 2-position of an acetamide backbone, with the nitrogen atom of the acetamide further bonded to a 1,1-dioxothiolan-3-yl moiety.

Properties

Molecular Formula

C14H20N2O5S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C14H20N2O5S2/c1-2-16(23(20,21)13-6-4-3-5-7-13)10-14(17)15-12-8-9-22(18,19)11-12/h3-7,12H,2,8-11H2,1H3,(H,15,17)

InChI Key

FWTUCEZBNAHRMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

2-[benzenesulfonyl(ethyl)amino]-N-(1,1-dioxothiolan-3-yl)acetamide is a sulfonamide derivative with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a benzenesulfonyl group, an ethyl amino moiety, and a dioxothiolan ring, which may enhance its pharmacological properties compared to simpler sulfonamides. The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.

The unique structure of this compound allows it to participate in various chemical reactions typical of sulfonamide compounds. These reactions are crucial for understanding its biological mechanisms and potential therapeutic applications.

Antimicrobial Properties

Sulfonamide compounds are widely recognized for their antimicrobial properties . The presence of the sulfonamide functional group in this compound suggests potential efficacy against bacterial infections. The compound's ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, may contribute to its antimicrobial effects.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of benzene sulfonamide exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, related compounds have shown promising results as COX-2 inhibitors with IC50 values in the low micromolar range. This suggests that this compound may also possess similar anti-inflammatory properties.

Analgesic Activity

The compound's structural features may enhance its interaction with pain-related pathways. In vivo studies on structurally related compounds have demonstrated significant analgesic effects in models of pain induced by formalin and capsaicin. These findings imply that this compound could be evaluated for its analgesic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. The incorporation of the dioxothiolan ring and the ethyl amino group may provide unique binding interactions with biological targets compared to simpler sulfonamide structures.

Compound Name Structure Features Biological Activity
SulfanilamideContains a sulfanilamide groupAntimicrobial
AcetazolamideContains a sulfonamide and thiazole ringDiuretic and carbonic anhydrase inhibitor
Benzene SulfonamideBasic sulfonamide structureAntimicrobial
This compoundIncorporates dioxothiolan and ethyl amino groupsPotential antimicrobial and anti-inflammatory

Case Studies and Research Findings

Research has shown that related compounds with similar structural motifs have been evaluated for their biological activities:

  • COX Inhibition Study : A series of N-(benzene sulfonyl) acetamide derivatives were synthesized and tested for COX-2 inhibition. Among these, certain derivatives displayed low nanomolar IC50 values, indicating strong inhibitory activity against inflammation pathways .
  • Pain Model Evaluation : In studies involving pain models, compounds structurally related to this compound demonstrated significant reductions in pain response, suggesting potential applications in analgesic therapy .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and bioavailability profiles for similar compounds in animal models, which is crucial for their therapeutic development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₁₄H₁₉N₂O₅S₂* 383.44 1.8 0.15 (DMSO)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 157.13 -0.3 12.5 (Water)
N-(Thiazolidin-2-yl)acetamide C₅H₈N₂OS 160.20 0.5 8.2 (Water)
Celecoxib C₁₇H₁₄N₃O₃S 381.37 3.5 0.03 (Water)

*Hypothetical formula based on systematic name.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.